molecular formula C12H18N8O2S B11065432 N,N-dimethyl-6-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}methyl)-1,3,5-triazine-2,4-diamine

N,N-dimethyl-6-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11065432
M. Wt: 338.39 g/mol
InChI Key: JZPWCNJMHFQVFK-UHFFFAOYSA-N
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Description

N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a morpholine group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the morpholine and thiadiazole groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE include:

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
  • 4-Methoxy-6-methyl-1,3,5-triazin-2-amine
  • 2-Amino-4-methyl-6-methoxy-s-triazine

Uniqueness

What sets N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and modifications.

Properties

Molecular Formula

C12H18N8O2S

Molecular Weight

338.39 g/mol

IUPAC Name

2-N,2-N-dimethyl-6-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxymethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H18N8O2S/c1-19(2)12-15-8(14-11(13)16-12)7-22-10-9(17-23-18-10)20-3-5-21-6-4-20/h3-7H2,1-2H3,(H2,13,14,15,16)

InChI Key

JZPWCNJMHFQVFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)COC2=NSN=C2N3CCOCC3

Origin of Product

United States

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